molecular formula C13H8FIO B1323955 2-Fluoro-4'-iodobenzophenone CAS No. 890098-26-7

2-Fluoro-4'-iodobenzophenone

Cat. No. B1323955
M. Wt: 326.1 g/mol
InChI Key: APJYUKJHSZZUNQ-UHFFFAOYSA-N
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Description

2-Fluoro-4’-iodobenzophenone is a chemical compound with the molecular formula C13H8FIO. It has a molecular weight of 326.11 . The IUPAC name for this compound is (2-fluorophenyl)(4-iodophenyl)methanone .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4’-iodobenzophenone consists of a central carbonyl group (C=O) flanked by a 2-fluorophenyl group and a 4-iodophenyl group . The InChI code for this compound is 1S/C13H8FIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H .

Scientific Research Applications

Synthesis and Radioligand Development

The synthesis of specific compounds for radioligand development in brain imaging, particularly targeting the GABA receptor, involves complex procedures including methylation and Schiff reactions. Such synthesis often utilizes related compounds like 2-fluoro-4'-hydroxybenzophenone as intermediates or starting materials. These synthesized compounds are used in PET scans to study brain functions and disorders (Vos & Slegers, 1994).

Anaerobic Biotransformation Studies

In environmental science, fluorinated analogues like 2-fluorophenol are used to investigate the anaerobic transformation processes of organic compounds in ecosystems. These studies help in understanding the biodegradation pathways of pollutants and the role of microbial consortia in environmental remediation (Genthner, Townsend, & Chapman, 1989).

High-Performance Polymer Research

Fluorinated compounds are pivotal in the development of high-performance polymers. For instance, the synthesis of fluorinated phthalazinone monomers, which involve fluorinated benzophenone derivatives, leads to polymers with exceptional solubility and thermal properties. These materials find applications in engineering plastics and membrane materials, showcasing the material science application of such compounds (Xiao et al., 2003).

Optical and Electronic Material Development

Research into the electronic, vibrational, and nonlinear optical properties of fluorinated benzophenones, like 4-fluoro-4-hydroxybenzophenone, reveals their potential in developing materials for optical waveguides and other optoelectronic applications. The detailed study of such compounds' structural and opto-electronic properties opens avenues for advancements in photonics and electronics (Pegu et al., 2017).

Novel Synthetic Methodologies

The development of novel synthetic methodologies, such as the Cu(I)-catalyzed intramolecular cyclizations of substituted iodobenzophenones, demonstrates the importance of fluorinated compounds in organic synthesis. These methods enable the efficient synthesis of complex organic structures, including fluorene analogues, under both thermal and microwave conditions, highlighting the role of such compounds in advancing synthetic organic chemistry (Haggam, 2013).

Safety And Hazards

2-Fluoro-4’-iodobenzophenone is classified as an irritant . It is recommended to avoid breathing in the dust, mist, or vapors of this compound and to use it only in a well-ventilated area .

Future Directions

While specific future directions for 2-Fluoro-4’-iodobenzophenone are not mentioned in the literature, benzophenones and their derivatives are widely used in organic synthesis and have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

(2-fluorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJYUKJHSZZUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641518
Record name (2-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4'-iodobenzophenone

CAS RN

890098-26-7
Record name (2-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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